molecular formula C₁₈H₂₅N₃O₈S B1146002 S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione CAS No. 1309781-40-5

S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione

Cat. No.: B1146002
CAS No.: 1309781-40-5
M. Wt: 443.47
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione involves the conjugation of glutathione with 4-(2-oxiranyl)-phenol. The reaction typically requires specific conditions to ensure the proper formation of the conjugate. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification and crystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield

Properties

IUPAC Name

2-amino-5-[[1-(carboxymethylamino)-3-[2-hydroxy-1-(4-hydroxyphenyl)ethyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O8S/c19-12(18(28)29)5-6-15(24)21-13(17(27)20-7-16(25)26)9-30-14(8-22)10-1-3-11(23)4-2-10/h1-4,12-14,22-23H,5-9,19H2,(H,20,27)(H,21,24)(H,25,26)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZLLDJLSOJWEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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